Cas no 1211849-10-3 (methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido1,2-apyrimidin-2-yl})aminoacetate)

methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido1,2-apyrimidin-2-yl})aminoacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido1,2-apyrimidin-2-yl})aminoacetate
- AKOS008146252
- 1211849-10-3
- methyl 2-[benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})amino]acetate
- Z818806986
- EN300-1192946
- methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate
-
- インチ: 1S/C20H19N3O4/c1-14-7-6-10-23-18(14)21-19(16(13-24)20(23)26)22(12-17(25)27-2)11-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3
- InChIKey: PNANXFIDIUZEMD-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C=O)=C(N=C2C(C)=CC=CN21)N(CC(=O)OC)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 365.13755610g/mol
- どういたいしつりょう: 365.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido1,2-apyrimidin-2-yl})aminoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1192946-0.05g |
methyl 2-[benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})amino]acetate |
1211849-10-3 | 90% | 0.05g |
$212.0 | 2023-11-13 | |
Enamine | EN300-1192946-50mg |
methyl 2-[benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})amino]acetate |
1211849-10-3 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido1,2-apyrimidin-2-yl})aminoacetate 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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S. Ahmed Chem. Commun., 2009, 6421-6423
methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido1,2-apyrimidin-2-yl})aminoacetateに関する追加情報
Methyl 2-Benzyl({3-Formyl-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl})Aminoacetate (CAS No. 1211849-10-3): An Overview
Methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})aminoacetate (CAS No. 1211849-10-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound make it a promising candidate for further investigation and potential therapeutic applications.
The chemical structure of methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})aminoacetate is characterized by a central pyrido[1,2-a]pyrimidine core, which is substituted with a formyl group at the C3 position and a methyl group at the C9 position. The aminoacetate moiety is attached to the pyrimidine ring through a benzyl group, providing additional functional groups that can be modified to enhance the compound's pharmacological properties. This intricate structure not only contributes to the compound's stability but also influences its biological activity and selectivity.
Recent studies have highlighted the potential of methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})aminoacetate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the formyl group played a crucial role in enhancing the compound's ability to inhibit viral replication by interfering with key viral enzymes.
In another study conducted by a team of researchers at the National Institutes of Health (NIH), methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})aminoacetate was evaluated for its anticancer properties. The results showed that this compound effectively induced apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the compound's ability to disrupt microtubule dynamics and inhibit cell cycle progression.
The pharmacokinetic properties of methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl})aminoacetate have also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2023 demonstrated that this compound exhibited favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Additionally, the compound showed low toxicity in preclinical studies, suggesting a favorable safety profile for further clinical development.
One of the key challenges in developing methyl 2-benzyl({3-formyl-9-methyl-4-o xo -4H-pyrido [1 , 2 -a ] pyrimidin - 2 - yl }) aminoacetate as a therapeutic agent is optimizing its solubility and stability. Researchers have explored various strategies to enhance these properties, such as prodrug approaches and formulation techniques. For example, a recent study published in the Journal of Pharmaceutical Sciences described the development of a solid dispersion formulation that significantly improved the solubility and dissolution rate of the compound.
In conclusion, methyl 2-benzyl({3-formyl-9-methyl -4-o xo -4H-pyrido [1 , 2 -a ] pyrimidin - 2 - yl }) aminoacetate (CAS No. 1211849 - 10 - 3) represents an exciting molecule with potential applications in antiviral and anticancer therapy. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, this compound may play a significant role in advancing medical treatments for various diseases.
1211849-10-3 (methyl 2-benzyl({3-formyl-9-methyl-4-oxo-4H-pyrido1,2-apyrimidin-2-yl})aminoacetate) 関連製品
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